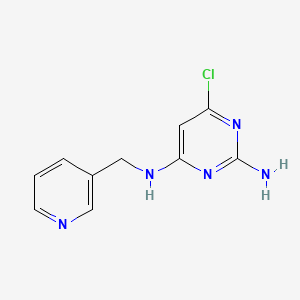

6-chloro-N~4~-(3-pyridinylmethyl)-2,4-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-N-(3-pyridinylmethyl)-4-pyrimidinamine is a chemical compound with the CAS Number: 1219957-80-8 . It has a molecular weight of 220.66 and its molecular formula is C10H9ClN4 .

Molecular Structure Analysis

The InChI code for 6-chloro-N-(3-pyridinylmethyl)-2,4-pyrimidinediamine is 1S/C10H9ClN4/c11-9-4-10(15-7-14-9)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,14,15) . The InChI key is DJWINMRNCRGELU-UHFFFAOYSA-N .Applications De Recherche Scientifique

References:

- Abdou, I. M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research, 785–787

- Venton, D. L. (1972). Preparation of 6-chloro-2,4-diaminopyrimidine 3-N-oxide and its reactions. Journal of Heterocyclic Chemistry

- National Institute of Standards and Technology (NIST). Compound details for 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

- Benchchem. Product details for CAS No. 882765-46-0 (6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine)

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-chloro-N~4~-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is the serotonin (5-HT) receptor sites . The serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

The compound interacts with its target through a nucleophilic aromatic substitution (S NAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution a general approach to the synthesis of a wide variety of pyrimidine derivatives . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralises the positive charge on the ligand bound to the receptor .

Biochemical Pathways

The compound affects the serotonin pathway . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep. The compound’s interaction with the serotonin receptor can influence these physiological processes .

Pharmacokinetics

The compound’shydrophobic character is expected to enhance its binding affinity with the serotonin receptor sites, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Given its target and mode of action, it can be inferred that the compound may influenceneurotransmission and potentially affect mood, appetite, and sleep .

Propriétés

IUPAC Name |

6-chloro-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5/c11-8-4-9(16-10(12)15-8)14-6-7-2-1-3-13-5-7/h1-5H,6H2,(H3,12,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHYTIPXZUUQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B6041421.png)

![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B6041436.png)

![isobutyl [2-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B6041442.png)

![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)

![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6041451.png)

![4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine](/img/structure/B6041455.png)

![{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6041479.png)

![methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041483.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-bromo-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041489.png)

![4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxo-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6041497.png)

![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6041510.png)

![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6041514.png)